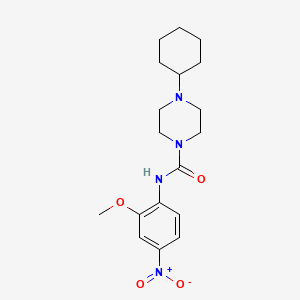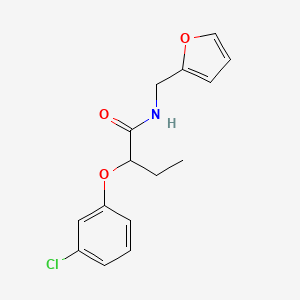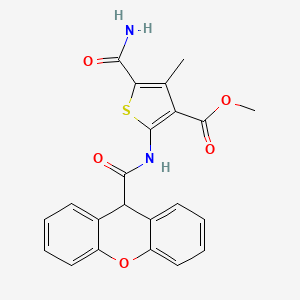![molecular formula C20H23N3O7S B4183135 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one](/img/structure/B4183135.png)
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one
Overview
Description
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one is a complex organic compound with a unique structure that combines a piperazine ring with methoxyphenyl, sulfonyl, and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Attachment of the methoxyphenyl group: This step involves the reaction of the piperazine ring with 4-methoxybenzenesulfonyl chloride under basic conditions.
Introduction of the nitrophenoxy group: This is done by reacting the intermediate with 4-nitrophenol in the presence of a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include:
Enzyme inhibition: The compound can act as a competitive or non-competitive inhibitor of enzymes.
Receptor modulation: It can bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)piperazine: Similar structure but lacks the sulfonyl and nitrophenoxy groups.
4-nitrophenylpiperazine: Contains the nitrophenyl group but lacks the methoxyphenyl and sulfonyl groups.
4-methoxybenzenesulfonyl chloride: Contains the methoxyphenyl and sulfonyl groups but lacks the piperazine ring.
Uniqueness
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-2-(4-nitrophenoxy)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-(4-nitrophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S/c1-15(30-18-5-3-16(4-6-18)23(25)26)20(24)21-11-13-22(14-12-21)31(27,28)19-9-7-17(29-2)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEESHMIIABISOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4183057.png)

![N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4183070.png)
![CYCLOBUTYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4183080.png)
![2-(1-adamantyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4183087.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4183097.png)
![N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4183099.png)

![4,5-dimethyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183114.png)
![4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE](/img/structure/B4183120.png)

![5-bromo-2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4183146.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-BUTANONE](/img/structure/B4183151.png)
![5-isopropyl-2-{[2-(4-methyl-2-nitrophenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4183155.png)
